N-(4-methoxybenzyl)ethanediamide
Description
N-(4-Methoxybenzyl)ethanediamide is a synthetic amide derivative characterized by a central ethanediamide backbone substituted with a 4-methoxybenzyl group. Its IUPAC name, N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (CAS: 333352-01-5), reflects its complex structure, which includes a piperazine ring and a 4-methylbenzoyl moiety . This compound is typically synthesized via multi-step condensation reactions, often involving intermediates like bromopyridines or anilines, followed by purification via silica gel chromatography or reverse-phase HPLC . Its applications span pharmaceutical research, particularly in kinase inhibition and antimicrobial studies, due to the 4-methoxybenzyl group’s role in enhancing bioavailability and metabolic stability .
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)6-12-10(14)9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLCXBCTDJRLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The 4-methoxybenzyl group is a recurring motif in medicinal chemistry. Below is a comparison of N-(4-methoxybenzyl)ethanediamide with structurally related compounds:
Key Observations :
- Bioactivity : The 4-methoxybenzyl group in this compound and quinazoline derivatives enhances binding to biological targets (e.g., kinases), whereas dichlorophenyl or triazole groups in pesticides improve herbicidal activity .
- Synthetic Complexity : this compound requires multi-step synthesis (condensation, deprotection, HPLC purification), achieving moderate yields (~66%), comparable to quinazoline derivatives . In contrast, simpler amides like etobenzanid are synthesized in fewer steps but lack detailed yield data .
Physicochemical Properties
- Solubility : The piperazine and ethanediamide groups in this compound improve water solubility relative to purely aromatic amides like etobenzanid, which rely on hydrophobic substituents .
- Stability : The 4-methoxybenzyl group confers resistance to oxidative degradation, a feature shared with sulfentrazone’s difluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
